Manganese(1+), hydroxy-
Description
Structure
2D Structure
Properties
CAS No. |
95118-37-9 |
|---|---|
Molecular Formula |
H2MnO |
Molecular Weight |
72.953 g/mol |
IUPAC Name |
manganese;hydrate |
InChI |
InChI=1S/Mn.H2O/h;1H2 |
InChI Key |
BZDIAFGKSAYYFC-UHFFFAOYSA-N |
Canonical SMILES |
O.[Mn] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Manganese 1+ , Hydroxy
Quantum Chemical Elucidation of Electronic Structure and Bonding in Manganese(1+), Hydroxy-
Density Functional Theory (DFT) Applications for Ground and Excited States of Mn(OH)+
Density Functional Theory (DFT) has become a widely used method for studying transition metal complexes due to its balance of computational cost and accuracy. q-chem.comresearchgate.net For manganese-containing species, various functionals are employed to describe their electronic properties. Hybrid functionals like B3LYP are commonly used, and their accuracy can be enhanced with dispersion corrections (e.g., B3LYP-D3) for systems where weak interactions are important. chemrxiv.orgmdpi.comresearchgate.net Other functionals, including PBE0 and CAM-B3LYP, have also shown good performance in determining the geometries of manganese complexes. chemrxiv.org
DFT calculations are crucial for determining the energies of the ground state and various electronically excited states of Mn(OH)+. nih.govuci.edu This information is vital for predicting the molecule's spectroscopic properties and its photochemical reactivity. For instance, Time-Dependent DFT (TD-DFT) is a common approach to calculate the electronic absorption spectra, providing insights into the nature of electronic transitions. researchgate.netnih.govresearchgate.net Studies on related Mn(IV)-hydroxo complexes have utilized TD-DFT to predict pre-edge features in X-ray absorption spectra, which are sensitive to the electronic and geometric structure. nih.gov
| Computational Method | Property Investigated | Key Finding |
| DFT (B3LYP-D3/def2-TZVP) | Reactivity of Mn-hydroxo species | Used to study C-H bond activation and determine reactivity trends among different metal-oxo/hydroxo species. chemrxiv.org |
| TD-DFT | Electronic Absorption Spectra | Predicts electronic transitions and pre-edge features in X-ray Absorption Spectra for Mn(IV)-hydroxo complexes. researchgate.netnih.gov |
| DFT (PBE0, CAM-B3LYP) | Molecular Geometries | Shown to perform well in calculating accurate metal-ligand bond distances in Mn(III) complexes. chemrxiv.org |
Ab Initio and Post-Hartree-Fock Calculations for Molecular Orbital Analysis
While DFT is a powerful tool, ab initio and post-Hartree-Fock methods provide a more rigorous, wave function-based approach to understanding electronic structure. semanticscholar.orgdtic.mil These methods, while computationally more intensive, can offer higher accuracy, particularly for systems with significant electron correlation. nsf.gov A molecular orbital (MO) is constructed as a linear combination of atomic orbitals (LCAO), and these calculations solve for the coefficients of this combination. youtube.com
Methods such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (NEVPT2 or CASPT2) are employed to handle the multireference character often found in transition metal complexes. chemrxiv.orgresearchgate.netrsc.org These calculations provide a detailed picture of the molecular orbitals, including the bonding, non-bonding, and anti-bonding interactions between the manganese d-orbitals and the oxygen p-orbitals in Mn(OH)+. researchgate.net Such analysis is crucial for understanding the nature of the Mn-O bond, its covalent versus ionic character, and the distribution of electron density. For example, in studies of related manganese complexes, CASSCF/NEVPT2 calculations have been used to justify the use of DFT by confirming that the ground state has a prominent single-reference character. rsc.org
Spin State Multiplicity and its Influence on Reactivity Predictions
The manganese ion in Mn(OH)+ can exist in different oxidation states (e.g., Mn(II) or Mn(IV)), which in turn have multiple possible spin states. chemrxiv.orgnih.gov The spin state is described by its multiplicity, calculated as 2S+1, where S is the total spin angular momentum. For example, a high-spin Mn(II) (d5) center would have five unpaired electrons (S=5/2), resulting in a sextet ground state. rsc.orgyoutube.com
Computational studies have shown that the spin state of a manganese-hydroxo species dramatically influences its reactivity. chemrxiv.orgresearchgate.net Different spin states can have vastly different energy barriers for a given reaction. For instance, in the context of C-H activation by related Mn(IV)-OH species, calculations have shown that spin states with significant "oxyl radical" character are potent H-atom abstractors, while other spin states may be unreactive. nih.gov The relative energies of these spin states (e.g., triplet and quintet states) can be close, leading to a phenomenon known as multi-state reactivity where multiple spin surfaces may be involved in the reaction mechanism. researchgate.netresearchgate.net Theoretical calculations are essential for mapping these different spin potential energy surfaces and predicting which pathways are energetically favorable. chemrxiv.orgnih.gov
Computational Modeling of Reaction Pathways Involving Manganese(1+), Hydroxy-
Computational modeling is instrumental in mapping the complex reaction pathways involving Mn(OH)+. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.
Mechanistic Pathways for Formation and Decomposition of Mn(OH)+ Intermediates
Theoretical calculations have been pivotal in elucidating the mechanisms by which Mn(OH)+ is formed and consumed. A primary formation route investigated computationally is the hydrogen atom abstraction (HAT) from a substrate by a higher-valent manganese-oxo species (Mn=O). nih.gov In this process, the Mn=O bond is converted to a Mn-OH bond, and the substrate becomes a radical.
Formation Pathway Example: C-H Activation
R-H + Mn=O+ → [R•] + Mn-OH+
Conversely, the decomposition or subsequent reactions of the Mn(OH)+ intermediate are also modeled. One key pathway is the "OH rebound" mechanism, where the newly formed hydroxyl group is transferred to the radical intermediate, resulting in a hydroxylated product. nih.gov Another competitive pathway is a second hydrogen abstraction from the substrate, leading to desaturation. nih.gov The balance between these pathways is a key area of computational investigation. Thermodynamic modeling is also used to understand the decomposition of bulk manganese hydroxides under various conditions, which can provide context for the stability of the monomeric cation. researchgate.net
Transition State Analysis and Activation Energies for Mn(OH)+ Reactions
To understand the rate of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the minimum energy path connecting reactants and products. wikipedia.orglibretexts.orgyoutube.com Computational chemistry allows for the precise location of these transition state structures and the calculation of the associated energy barrier, known as the activation energy (Ea).
For reactions involving Mn(OH)+, such as the competing hydroxylation and desaturation pathways, DFT calculations have shown that the activation barriers can be very low and similar in energy. nih.gov This similarity explains why a mixture of products is often observed. The inability to locate a transition state for certain processes, such as Mn-OH bond rotation in some complex systems, can be due to the complexity and flatness of the potential energy surface. nih.gov
| Reaction Step | System Studied | Computational Finding | Activation Energy (Ea) |
| OH Rebound (Hydroxylation) | MnIV-OH intermediate + organic radical | A key step following H-atom abstraction. nih.gov | Very low barrier. nih.gov |
| Second H-Abstraction (Desaturation) | MnIV-OH intermediate + organic radical | Competes with the OH rebound mechanism. nih.gov | Very low and similar to OH rebound. nih.gov |
| C-H Bond Activation | Mn-hydroxo complexes + TEMPOH | Rate is strongly correlated to the thermodynamic driving force. nih.gov | Not explicitly stated. |
| OH Addition to Ethene | OH radical + Ethene | Reaction proceeds through a prereactive complex with a TS energy lower than the reactants. | Negative effective Ea (-1.5 kcal/mol). |
Note: The activation energies are often discussed in relative terms or for model systems, as the precise values are highly dependent on the specific reactants, ligands, and computational methods employed.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior (where Mn-OH is a component)
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of chemical systems at an atomic level. researchgate.net This technique is particularly valuable for elucidating the complex interactions and dynamic processes that occur in the solution phase, providing insights that are often inaccessible through experimental methods alone. chemrxiv.org For systems containing Manganese(1+), hydroxy- (MnOH), MD simulations can unravel the intricate details of its hydration, ion-pairing dynamics, and influence on the surrounding solvent structure.
The foundation of an MD simulation is the force field, a set of parameters and equations that define the potential energy of the system as a function of its atomic coordinates. mdpi.com For manganese-containing systems, force fields like AMBER have been parameterized to model the interactions between the metal ion and its ligands. acs.orgnih.gov A "bonded model" approach is often employed, where parameters for bond lengths, angles, and dihedrals involving the manganese ion are carefully developed and validated. nih.govnih.gov To simulate MnOH in an aqueous solution, a simulation box is constructed containing the Mn⁺ and OH⁻ ions, along with a large number of explicit water molecules. The interactions within this system are governed by the force field, which would require specific parameters for the Mn-O bond and associated angles in the hydroxy complex. acs.orgnih.gov
Once the simulation is run, the resulting trajectory—a record of the positions and velocities of all atoms over time—is analyzed to extract meaningful chemical and physical properties. Key analyses for a MnOH solution would include:
Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding an atom at a distance r from a reference atom. The Mn-O(water) and O(hydroxy)-H(water) RDFs would reveal the structure of the hydration shells around the Mn⁺ ion and the hydroxide (B78521) ligand, respectively, identifying the distances of closest approach and the organization of solvent molecules.
Coordination Number (CN): By integrating the RDF up to its first minimum, the average number of water molecules in the first solvation shell of the Mn⁺ ion can be calculated. This provides insight into the primary coordination environment of the manganese ion in solution.
Ion-Pairing Dynamics: The simulation can track the association and dissociation of the Mn⁺ and OH⁻ ions, providing information on the formation of contact ion pairs versus solvent-separated ion pairs and the potential of mean force between them.
These simulations can provide a detailed picture of how MnOH interacts with its aqueous environment, revealing the structure of its hydration shell and its effect on the local water structure. mdpi.com The insights gained are crucial for understanding the reactivity and transport properties of this compound in solution.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Results for MnOH in Aqueous Solution
| Parameter | Description | Hypothetical Value |
| Force Field | Set of equations and parameters to describe interatomic interactions. | AMBER-based with custom Mn-OH parameters |
| Simulation Box Size | Dimensions of the periodic box containing the system. | 40 x 40 x 40 ų |
| Number of Water Molecules | The amount of solvent used in the simulation. | ~2100 |
| Temperature | The temperature at which the simulation is conducted. | 298 K |
| Pressure | The pressure at which the simulation is conducted. | 1 atm |
| Mn-O(water) RDF 1st Peak | Position of the first peak in the radial distribution function, indicating the average distance to the first solvation shell. | 2.15 Å |
| Mn²⁺ Coordination Number | Average number of water molecules in the first solvation shell of the manganese ion. | 5-6 |
Ligand Field Theory and its Application to Manganese(1+), Hydroxy- Research
Ligand Field Theory (LFT) is a theoretical model that describes the electronic structure of transition metal complexes. wpmucdn.com It is an extension of crystal field theory, incorporating principles from molecular orbital theory to provide a more complete picture of metal-ligand bonding, including both ionic and covalent contributions. fiveable.mewikipedia.org LFT is instrumental in explaining the spectroscopic, magnetic, and thermodynamic properties of coordination compounds. fiveable.mefiveable.me
In the case of Manganese(1+), hydroxy-, the central metal ion is Mn(I). A manganese atom has the electron configuration [Ar] 3d⁵ 4s²; therefore, the Mn⁺ ion has a d⁶ electron configuration. In an aqueous solution, the Mn⁺ ion would be coordinated by ligands, primarily the hydroxide ion (OH⁻) and water molecules (H₂O), likely forming a complex with an octahedral or distorted octahedral geometry, such as [Mn(OH)(H₂O)₅].
According to LFT, the presence of these ligands removes the five-fold degeneracy of the d-orbitals. wikipedia.org In an octahedral field, the d-orbitals split into two sets with different energies: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is known as the ligand field splitting parameter, Δo. fiveable.me
The magnitude of Δo is determined by several factors:
The Metal Ion's Charge: A lower charge on the metal ion results in a smaller Δo. The +1 charge on manganese is very low, which strongly suggests a small ligand field splitting. libretexts.org
The Nature of the Ligands: The hydroxide ligand and water are typically positioned in the middle of the spectrochemical series, meaning they are not particularly strong- or weak-field ligands.
For a d⁶ metal ion, there are two possible ways to arrange the electrons in the split d-orbitals, leading to different spin states:
High-Spin: If Δo is smaller than the pairing energy (the energy required to place two electrons in the same orbital), the electrons will occupy the higher-energy eg orbitals before pairing in the t₂g orbitals. This results in an electron configuration of t₂g⁴ eg² with four unpaired electrons. libretexts.org
Low-Spin: If Δo is larger than the pairing energy, the electrons will fill the lower-energy t₂g orbitals completely before occupying the eg orbitals. This results in a configuration of t₂g⁶ eg⁰ with no unpaired electrons.
Given the very low +1 oxidation state of the manganese ion, the ligand field splitting (Δo) is expected to be small. libretexts.org Consequently, a high-spin configuration is the most probable ground state for a Mn(I) hydroxy complex in an aqueous environment. This high-spin d⁶ configuration would render the complex paramagnetic, a property that could be investigated experimentally through magnetic susceptibility measurements. LFT thus provides a critical framework for predicting and rationalizing the fundamental electronic properties of Manganese(1+), hydroxy-.
Table 2: Predicted Ligand Field Theory Parameters for a High-Spin Octahedral Mn(I) Complex
| Parameter | Description | Predicted Value for [Mn(OH)(H₂O)₅] |
| Metal Ion | The central transition metal ion. | Manganese(I), Mn⁺ |
| d-Electron Count | The number of electrons in the d-orbitals of the metal ion. | d⁶ |
| Coordination Geometry | The arrangement of ligands around the central metal ion. | Octahedral |
| Spin State | The total spin quantum number of the complex, determined by Δo vs. Pairing Energy. | High-Spin |
| Electron Configuration | The distribution of d-electrons in the split orbitals. | t₂g⁴ eg² |
| Number of Unpaired Electrons | The number of electrons occupying orbitals singly. | 4 |
| Predicted Magnetic Property | The behavior of the complex in a magnetic field. | Paramagnetic |
Experimental Methodologies for the Generation and Characterization of Manganese 1+ , Hydroxy Species in Research Settings
Controlled Generation Strategies for Transient Manganese(1+), Hydroxy-
The fleeting existence of Mn(OH)⁺ requires precise and rapid generation methods. Researchers employ a variety of techniques to produce this species in a controlled manner, allowing for detailed investigation of its properties and reactivity.
Electrochemical techniques offer a high degree of control over the generation of specific manganese oxidation states. By manipulating the electrode potential, researchers can initiate the oxidation of Mn(0) or the reduction of Mn(II) species to form Mn(OH)⁺ at the electrode-solution interface.
Transient electrochemical methods, such as chronopotentiometry and differential pulse voltammetry, have been instrumental in identifying intermediate manganese species. For instance, studies on manganese electrodes in alkaline solutions have successfully identified the Mn(II)/Mn(III) redox pair, a key step in understanding the formation of higher valence manganese oxides. The initial oxidation of manganese metal often leads to the formation of manganese(II) hydroxide (B78521) (Mn(OH)₂), which can passivate the electrode surface. Subsequent oxidation of this layer can lead to the formation of manganese(III) oxyhydroxide (MnOOH), a process that can be monitored using spectroelectrochemical techniques. osti.gov
The electrochemical deposition of manganese compounds is another relevant method. For example, Mn(OH)₂ can be deposited on a cathode in an aqueous solution of manganese nitrate. researchgate.net The applied voltage and solution composition are critical parameters in controlling the deposition process and the nature of the resulting film. researchgate.netnih.gov These deposited films can then be used as precursors for further electrochemical studies to generate and investigate transient species like Mn(OH)⁺.
Table 1: Electrochemical Techniques for Generating Manganese Species
| Technique | Description | Key Parameters | Application in Mn(OH)⁺ Studies |
| Chronopotentiometry | A constant current is applied to the working electrode, and the potential is monitored over time. | Current density, transition time | Studying the kinetics of Mn(II) oxidation to Mn(III) species. |
| Differential Pulse Voltammetry | Pulses of potential are superimposed on a linearly increasing potential ramp. | Pulse amplitude, pulse width, scan rate | Enhanced sensitivity for detecting transient intermediates like MnOOH. |
| Galvanostatic Electrolysis | A constant current is passed through an electrochemical cell. | Current, electrolysis time | Simultaneous deposition of MnO₂ and Mn(OH)₂ for further electrochemical analysis. researchgate.net |
| Potentiostatic Deposition | A constant potential is applied to the working electrode. | Deposition potential, time, solution composition | Controlled formation of Mn(OH)₂ nanowire arrays on a substrate. nih.gov |
Photochemical methods provide a powerful tool for initiating redox reactions and generating transient species. The absorption of light by a manganese-containing precursor can lead to electron transfer events that produce Mn(OH)⁺.
Research into the photochemical oxidation of aqueous Mn(II) has demonstrated that UV irradiation can lead to the formation of manganese oxides. nih.govnasa.gov In experiments simulating conditions of early Earth's oceans, solutions containing MnCl₂ irradiated with UV light showed oxidation of Mn²⁺ and precipitation of manganese oxides. nih.gov This process is wavelength-dependent, with manganese precipitation observed only with light at wavelengths shorter than 240 nm. nih.gov While these studies focus on the formation of solid manganese oxides, the initial steps of the photo-oxidation process likely involve the formation of transient hydroxy-manganese species. The photochemical generation of radicals can also induce the oxidation of Mn(II), leading to the formation of higher oxidation states. sciopen.com
Pulse radiolysis is a powerful technique for generating and studying short-lived reactive species in solution. rsc.org A high-energy electron pulse is used to create primary radicals in the solvent (e.g., water), which then react with the solute of interest, in this case, a manganese precursor. rsc.org The subsequent reactions and the transient species formed are monitored in real-time using spectroscopic detection. rsc.org
This method has been successfully employed to investigate the reactions between aqueous Mn²⁺ ions and the products of water radiolysis, such as the hydroxyl radical (•OH). rsc.org The reaction of •OH with Mn²⁺ can lead to the formation of transient Mn(III) species. rsc.org By varying the pH of the solution, the influence on the absorption spectrum of the transient manganese ions can be studied, providing insights into the formation of hydroxylated species. rsc.org
Pulse radiolysis combined with time-resolved infrared (TRIR) spectroscopy has been used to investigate the formation mechanism of manganese-based catalysts, allowing for the direct observation of all intermediates involved in the process. nih.gov
The rational design of chemical precursors is a strategic approach for the in situ generation of Mn(OH)⁺. This involves selecting precursor compounds that, upon reaction, controllably release or form the desired manganese species.
One approach is the use of manganese(II) salts in solution, which can then be oxidized to generate transient Mn(III) species. For example, the reaction of Mn²⁺ with superoxide (B77818) radicals (O₂⁻) has been shown to produce oxidized manganese, including aqueous Mn(III). nih.gov The presence of complexing ligands like pyrophosphate can stabilize the resulting Mn(III) species. nih.govepa.gov
Another strategy involves the synthesis of specific manganese compounds that can act as precursors. For instance, manganese oxyhydroxide (MnOOH) can be synthesized with different morphologies, and its subsequent reactions can be studied. nih.gov The reaction of Mn(NO₃)₂ with aminoethanol in an aqueous solution has been used to synthesize nanofibers of feitknechtite-type MnO(OH). mdpi.com The choice of precursor can significantly influence the properties and reactivity of the generated manganese species. epa.gov The reaction of manganese sulfate (B86663) with sodium hydroxide is a straightforward chemical precipitation method to produce manganese(II) hydroxide, which can then be used as a starting material for oxidation studies. youtube.com
Advanced Spectroscopic Probes for In Situ and Time-Resolved Characterization
To capture the fleeting existence and understand the structure of Mn(OH)⁺, advanced spectroscopic techniques with high temporal resolution are essential. These methods allow for the in-situ characterization of the species as it is formed and reacts.
Time-resolved UV-Visible (UV-Vis) and Infrared (IR) spectroscopies are powerful tools for studying the kinetics and structure of transient species like Mn(OH)⁺. nih.gov These techniques monitor changes in the absorption of light at specific wavelengths over time, providing a "molecular movie" of the chemical reaction. acs.orgnih.gov
Time-Resolved UV-Visible Spectroscopy: This technique is widely used to monitor the concentration of reactants and products in real-time, allowing for the determination of reaction rates. sapub.orgthermofisher.com The UV-Vis spectrum of manganese compounds is sensitive to the oxidation state and coordination environment of the manganese ion. researchgate.netyoutube.com For instance, different oxidation states of manganese exhibit distinct colors and corresponding absorption spectra. acs.org By monitoring the appearance or disappearance of characteristic absorption bands, the kinetics of Mn(OH)⁺ formation and decay can be determined. sapub.org
Table 2: UV-Visible Absorption Bands of Different Manganese Oxidation States
| Manganese Species | Oxidation State | Color in Solution | Key Absorption Features |
| MnO₄⁻ | +7 | Purple | Strong absorption in the visible region. acs.org |
| MnO₄²⁻ | +6 | Green | Characteristic absorption spectrum. acs.org |
| MnO₂ | +4 | Yellow/Brown (colloidal) | Broad absorption. acs.org |
Time-Resolved Infrared Spectroscopy (TRIR): TRIR provides structural information about transient molecules by probing their vibrational modes. nih.govfrontiersin.org The frequencies of these vibrations are sensitive to bond strengths, molecular geometry, and interactions with the surrounding environment. acs.org By monitoring changes in the IR spectrum as a reaction proceeds, it is possible to gain insights into the structural evolution of the species involved. nih.gov For example, the formation of Mn-OH bonds would give rise to characteristic stretching and bending vibrations in the IR spectrum. mdpi.com This technique has been used to study the structural coupling between manganese clusters and tyrosine residues in photosystem II, demonstrating its ability to probe the local environment of manganese ions. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Mn(OH)⁺ Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly well-suited for studying paramagnetic manganese complexes like Manganese(1+), hydroxy- (Mn(OH)⁺). wikipedia.orgyoutube.com The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei. wikipedia.org When a paramagnetic species is placed in a strong magnetic field, the unpaired electron's spin can align either parallel or anti-parallel to the field, creating two distinct energy levels. youtube.com The absorption of microwave radiation can induce transitions between these energy levels, and the specific magnetic field and frequency at which this resonance occurs provide detailed information about the electron's environment. wikipedia.orgyoutube.com
For Mn(OH)⁺, which possesses unpaired electrons, EPR spectroscopy is a powerful tool for characterizing its electronic structure. The resulting EPR spectrum is characterized by several key parameters, including the g-factor, hyperfine coupling constants, and zero-field splitting parameters.
Detailed characterization of Mnⁿ⁻OH complexes (where n = II, III, and IV) has been performed using X- and Q-band dual mode EPR. nih.gov The spin states of the Mn(III) and Mn(IV) complexes were determined to be S = 2 and 3/2, respectively. nih.govresearchgate.net High-frequency and -field EPR (HFEPR) has also been successfully applied to study high-spin Mn(III) complexes in frozen solutions, yielding precise spin Hamiltonian parameters. nih.gov For instance, a study on a Mn(III) porphyrin complex in a frozen aqueous solution determined the following parameters: S=2; D=-3.16+/-0.02 cm⁻¹, E=0, and an isotropic g=2.00(2). nih.gov
The following table summarizes typical EPR parameters obtained for different manganese-hydroxy species in research settings:
Table 1: Representative EPR Parameters for Manganese-Hydroxy Complexes
| Complex | Oxidation State | Spin State (S) | g-values | Zero-Field Splitting (D) | Hyperfine Coupling (A) | Reference |
|---|---|---|---|---|---|---|
| [MnIIH₃buea(OH)]²⁻ | Mn(II) | 5/2 | g = 5.17, 1.80, 1.37 | - | - | nih.gov |
| [MnIIIH₃buea(OH)]⁻ | Mn(III) | 2 | g = 8.14 (parallel mode) | +1.7(5) cm⁻¹ | 270 MHz | nih.gov |
| [MnIVH₃buea(OH)] | Mn(IV) | 3/2 | - | - | - | nih.gov |
| Mn(TSP) in frozen solution | Mn(III) | 2 | Isotropic g=2.00(2) | -3.16+/-0.02 cm⁻¹ | - | nih.gov |
| Mn(salen) in frozen solution | Mn(III) | 2 | Isotropic g=2.00(2) | -2.47+/-0.02 cm⁻¹ | - | nih.gov |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Local Environment Elucidation
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for determining the oxidation state of manganese and probing the local atomic environment in manganese-containing species, including those with hydroxy- ligands. acs.orgnih.gov
X-ray Absorption Spectroscopy (XAS) is particularly useful for investigating the electronic and geometric structure of metal centers in various materials, including non-crystalline samples. nih.govacs.org The technique involves measuring the absorption of X-rays as a function of energy. The resulting spectrum has two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.govacs.org
The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govacs.org For manganese species, the energy of the K-edge provides a direct indication of the oxidation state; a higher oxidation state generally corresponds to a higher edge energy. nih.govkseeg.org The pre-edge features in the XANES spectrum are influenced by the symmetry of the metal site and can provide information about the coordination environment. nih.govacs.org
The EXAFS region, at energies above the edge, contains information about the local atomic structure around the absorbing atom. nih.govacs.org Analysis of the EXAFS data can determine the types of neighboring atoms, their distances from the manganese center (bond lengths), and their coordination numbers. nih.govacs.orgnih.gov For example, Mn K-edge XAS studies have been used to distinguish between oxo- and hydroxo-manganese complexes by accurately determining the Mn-O bond lengths. nih.govacs.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. acs.orgnih.gov XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these electrons is characteristic of the element and its oxidation state. acs.orgnih.gov
For manganese, the binding energies of the Mn 2p and Mn 3s core levels are commonly used to determine the oxidation state. acs.orgkseeg.org The Mn 2p₃/₂ binding energy generally increases with an increasing oxidation state. kseeg.org Additionally, the multiplet splitting of the Mn 3s peak is a sensitive indicator of the oxidation state of manganese. acs.orgnih.gov The magnitude of this splitting varies for Mn(II), Mn(III), and Mn(IV), allowing for their differentiation in complex materials. acs.orgnih.gov Some studies have also utilized the Mn 3p photoline to identify manganese oxidation states. acs.orgnih.gov
The following table presents typical binding energy ranges for different manganese oxidation states determined by XPS:
Table 2: Typical Mn 2p₃/₂ Binding Energies for Different Manganese Oxides
| Compound | Oxidation State | Mn 2p₃/₂ Binding Energy (eV) | Reference |
|---|---|---|---|
| MnO | Mn(II) | 640.9 | kseeg.org |
| Mn₂O₃ | Mn(III) | 641.5 | kseeg.org |
| MnO₂ | Mn(IV) | 641.8 | kseeg.org |
Combined, XAS and XPS provide a comprehensive picture of the electronic and structural properties of manganese hydroxy species, enabling researchers to elucidate oxidation states and local coordination environments with high precision. nih.gov
Raman Spectroscopy for Vibrational Fingerprinting of Hydroxy-Ligands in Mn Systems
Raman spectroscopy is a powerful, non-destructive technique used to investigate the vibrational modes of molecules. rruff.info It provides a detailed "fingerprint" of a compound's molecular structure, making it highly effective for identifying and characterizing specific chemical bonds, such as the manganese-hydroxy (Mn-OH) linkage. rruff.info The technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule's bonds. rruff.info
In the context of manganese-hydroxy systems, Raman spectroscopy is particularly valuable for directly probing the vibrations of the Mn-OH group. The stretching and bending modes of the Mn-OH bond give rise to characteristic peaks in the Raman spectrum, the positions and intensities of which are sensitive to the local coordination environment, the oxidation state of the manganese ion, and the presence of hydrogen bonding.
For instance, resonance Raman spectroscopy has been employed to study the Mn-N-O bending mode in nitrosyl manganese heme complexes, demonstrating its sensitivity to ligand distortion. nih.gov While not a direct study of a hydroxy- ligand, this research highlights the capability of Raman spectroscopy to probe the vibrational modes of ligands attached to a manganese center.
The application of Raman spectroscopy to various manganese oxides has shown that different mineral forms exhibit distinct spectral features. rruff.info For example, the Raman spectra of hollandite-group minerals show a correlation between the frequency of a specific Raman mode (around 630 cm⁻¹) and the fraction of Mn³⁺ in the octahedral sites. rruff.info This demonstrates the technique's sensitivity to the oxidation state and structure of manganese compounds.
The following table summarizes characteristic Raman vibrational modes observed in manganese-containing systems, which can serve as a reference for identifying Mn-OH vibrations.
Table 3: Illustrative Raman Frequencies in Manganese Systems
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | System | Reference |
|---|---|---|---|
| Mn-O Stretch | 500 - 700 | Manganese Oxides | rruff.info |
| Mn-N-O Bend | ~400 - 600 | Nitrosyl Manganese Heme Complexes | nih.gov |
| N-O Stretch | ~1600 - 1800 | Nitrosyl Manganese Heme Complexes | nih.gov |
By comparing the experimentally observed Raman spectra of a manganese-hydroxy species to theoretical calculations and data from well-characterized reference compounds, researchers can confidently assign the vibrational modes and gain a deeper understanding of the structure and bonding within the molecule.
Mass Spectrometry for Identification of Mn(OH)⁺ Containing Clusters and Fragments
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to identify the elemental composition and structure of molecules by analyzing their fragmentation patterns. In the study of manganese-hydroxy species, mass spectrometry is instrumental in identifying clusters and fragments containing the Mn(OH)⁺ moiety.
Recent studies have utilized mass spectrometry to investigate hydrated clusters of monovalent manganese ions, [Mn(H₂O)n]⁺. cityu.edu.hk These experiments have revealed the high reactivity of these clusters towards intracluster water insertion, leading to the formation of species such as [HMnIIIOH(H₂O)n⁻¹]⁺. cityu.edu.hk This indicates the formation of a manganese(III)-hydride-hydroxide species within the water cluster.
Electrospray ionization mass spectrometry (ESI-MS) has been used to establish the formation of specific manganese clusters in solution. nptel.ac.in This technique gently transfers ions from solution to the gas phase, allowing for the analysis of intact molecular complexes.
Gas-phase reactions of manganese oxide clusters with water have also been studied using mass spectrometry. These experiments provide insights into the reactivity of manganese oxide clusters and their potential to form hydroxylated species upon interaction with water molecules. For example, the reaction of Mn₄O₄⁺ with water has been shown to proceed via hydroxylation of the cluster's oxo-bridges. researchgate.net
The following table provides examples of manganese-containing clusters and fragments that have been identified using mass spectrometry.
Table 4: Examples of Manganese-Containing Ions Identified by Mass Spectrometry
| Ion/Cluster | Experimental Context | Mass Spectrometry Technique | Reference |
|---|---|---|---|
| [Mn(H₂O)n]⁺ | Study of hydrated manganese ion clusters | Not specified | cityu.edu.hk |
| [HMnIIIOH(H₂O)n⁻¹]⁺ | Product of intracluster water insertion | Not specified | cityu.edu.hk |
| CaₙMn₄₋ₙO₄⁺ (n=0–4) | Model for the oxygen-evolving complex | Not specified | researchgate.net |
| MnₓOᵧ⁺ | Gas-phase reactions with D₂O | Ion trap mass spectrometry |
These examples demonstrate the utility of mass spectrometry in identifying and characterizing a variety of manganese-hydroxy containing species, from simple hydrated ions to more complex oxide clusters. The data obtained from these experiments are crucial for understanding the formation, stability, and reactivity of these important chemical entities.
Cryogenic Isolation Techniques for Stabilizing and Studying Manganese(1+), Hydroxy-
Cryogenic isolation techniques are essential for the stabilization and detailed spectroscopic study of reactive and transient species like Manganese(1+), hydroxy- (Mn(OH)⁺). These methods involve trapping the species of interest in an inert, solid matrix at very low temperatures, typically below 20 K. The inert matrix, usually a noble gas like argon or neon, prevents the reactive species from aggregating or reacting with other molecules, thus allowing for their detailed characterization using various spectroscopic techniques.
Once isolated in the cryogenic matrix, the Mn(OH)⁺ species can be studied using a variety of spectroscopic methods that are compatible with these low temperatures, such as:
Infrared (IR) Spectroscopy: To identify the vibrational frequencies of the Mn-O and O-H bonds.
Electron Paramagnetic Resonance (EPR) Spectroscopy: To characterize the electronic structure of the paramagnetic Mn(OH)⁺ ion.
UV-Visible Absorption Spectroscopy: To probe the electronic transitions of the species.
The low temperature and inert environment of the cryogenic matrix minimize spectral broadening, leading to sharper and more resolved spectroscopic features. This allows for a more precise determination of molecular parameters and a more detailed understanding of the structure and bonding of the isolated species.
The study of cold-tolerant, manganese-oxidizing bacteria, while not directly related to cryogenic isolation of a chemical compound, underscores the importance of low-temperature conditions in certain manganese-related processes. nih.gov These bacteria are capable of oxidizing manganese at low temperatures, suggesting that the study of manganese species under cryogenic conditions can provide relevant insights into biological and environmental systems. nih.gov
Mechanistic Roles of Manganese 1+ , Hydroxy in Chemical and Biochemical Transformations
Manganese(1+), Hydroxy- as a Key Intermediate in Redox Catalysis
Manganese-hydroxide intermediates, most notably Mn(IV)-OH species, have been identified as exceptionally potent agents for hydrogen atom transfer (HAT) reactions. nih.govacs.orgnih.govacs.org In these reactions, the Mn(IV)-OH complex abstracts a hydrogen atom (a proton and an electron) from a substrate, a fundamental step in many oxidative transformations. acs.org
Detailed research on synthetic model complexes has provided profound insights into this capability. A well-characterized mononuclear Mn(IV)-hydroxide complex, MnIV(OH)(ttppc) (where ttppc = tris(2,4,6-triphenylphenyl) corrole), was synthesized and its reactivity studied. nih.govnih.govacs.org This complex demonstrated remarkably enhanced rates of HAT from phenolic substrates compared to its higher-valent counterpart, the Mn(V)-oxo species. nih.govnih.gov For instance, the reaction of MnIV(OH)(ttppc) with 2,4-di-tert-butylphenol (B135424) was found to be approximately three orders of magnitude faster than the same reaction with the corresponding MnV(O)(ttppc) complex. nih.govnih.govacs.org
Kinetic studies, including Hammett and Marcus plot correlations and kinetic isotope effect (KIE) measurements, confirm that the O-H bond cleavage occurs via a concerted HAT mechanism. nih.govacs.orgnih.gov The Mn(IV)-OH complex is not only more reactive than the Mn(V)-oxo species but also surpasses the HAT capabilities of some Fe(IV)-oxo complexes, highlighting its significance as a powerful hydrogen atom abstractor. nih.govnih.gov The transition from the Mn(IV)-OH state to a Mn(III)-H₂O product state via HAT represents a key step in catalytic cycles. nih.govacs.org
| Reactant Complex | Substrate | Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| MnIV(OH)(ttppc) | 2,4-di-tert-butylphenol | 2.73 x 10⁴ | nih.govnih.govacs.org |
| MnV(O)(ttppc) | 2,4-di-tert-butylphenol | 17.4 | nih.govnih.govacs.org |
The catalytic activity of manganese complexes is intrinsically linked to their ability to cycle through multiple oxidation states (e.g., +2, +3, +4, +5). nih.govnih.govnih.gov Manganese-hydroxide species are central to these redox cycles, often participating in proton-coupled electron transfer (PCET) processes. nih.govrsc.org In PCET, the transfer of an electron to or from the manganese center is synchronized with the transfer of a proton to or from a coordinated ligand, such as the interconversion between an aqua (H₂O) and a hydroxo (OH⁻) ligand. nih.gov
This mechanism is evident in both biological systems and synthetic models. For instance, the catalytic cycle of manganese superoxide (B77818) dismutase (MnSOD) involves the shuttling between Mn(III) and Mn(II) states. nih.gov The Mn(III) state is coordinated by a hydroxide (B78521) ion, which accepts a proton as the metal is reduced to Mn(II), resulting in a coordinated water molecule. nih.govrsc.org Conversely, oxidation from Mn(II) to Mn(III) is coupled with the deprotonation of the coordinated water. nih.gov
Synthetic studies have elucidated the factors governing these processes. The oxidation of Mn(II) to higher-valent species often proceeds through one-electron transfer steps, with Mn(III) species forming as stable intermediates. researchgate.net Research on a series of Mn(II), Mn(III), and Mn(IV) complexes stabilized within a polyfluoroxometalate framework demonstrated that Mn(IV)-OH and Mn(V)-OH species are highly effective one-electron oxidants, even though they are poor oxygen atom donors. nih.gov This highlights the distinct role of the hydroxo ligand in facilitating electron transfer rather than direct atom transfer in certain contexts. The cycling between Mn(IV)-OH and Mn(III)-H₂O, as seen in HAT reactions, is another prime example of this coupled redox and protonation state change. nih.govacs.org
Manganese-hydroxide intermediates are critically implicated in the mechanism of O-O bond formation, the key step in water oxidation catalyzed by the Oxygen Evolving Complex (OEC) in Photosystem II. nih.govnih.govwikipedia.org While the precise mechanism remains an area of intense research, a leading hypothesis involves the nucleophilic attack of a water or hydroxide molecule on a high-valent manganese-oxo species. nih.govacs.org
Model systems using manganese corrole (B1231805) complexes have provided experimental evidence for this pathway. In these models, a stable Mn(V)-oxo complex can react with a hydroxide ion to form a Mn(IV)-peroxo intermediate, demonstrating the direct formation of an O-O bond. nih.govosti.gov This reaction is reversible; the addition of a proton to the Mn(IV)-peroxo species can cleave the O-O bond and regenerate the Mn(V)-oxo complex. nih.gov This process elegantly models a potential pathway for water oxidation, summarized as:
Oxidation of a lower-valent manganese center to a high-valent Mn(V)=O species.
Nucleophilic attack by OH⁻ on the electrophilic oxo oxygen to form a Mn(IV)-OOH (hydroperoxo) or Mn(IV)-OO (peroxo) species. acs.orgnih.gov
Further oxidation and release of O₂, regenerating the catalyst for the next cycle.
This mechanism underscores the dual role of manganese: it must be sufficiently oxidizing to activate water, and the resulting high-valent oxo species must be electrophilic enough to be attacked by a hydroxide nucleophile. acs.org
Involvement in Ligand Exchange and Coordination Dynamics
The reactivity of manganese-hydroxide complexes is also governed by the dynamics of ligands in their coordination sphere. The presence of a hydroxide ligand can significantly influence the rate of exchange of other ligands, such as water molecules.
A study on a dinuclear seven-coordinate manganese(II) complex provided direct insight into this phenomenon. nih.gov The complex was stable enough in aqueous solution to allow for the observation of a trans-aqua-hydroxo-Mn(II) species. nih.gov By performing ¹⁷O NMR measurements, researchers were able to study the effect of the hydroxide ligand on the lability of the trans-coordinated water molecule. The results showed a labilizing effect of the hydroxo ligand, meaning it increases the rate at which the opposing water molecule is exchanged with bulk solvent. nih.gov However, this trans-labilizing effect was found to be much smaller for the Mn(II) center compared to what is typically observed for trivalent M(III)-hydroxo species. nih.gov This finding is crucial for understanding how the local pH and the formation of hydroxo species can modulate the coordination environment and reactivity of manganese centers in catalytic processes.
Significance in Biological Manganese Systems (Mechanistic Focus)
Manganese-hydroxide intermediates are not merely laboratory curiosities; they are central to the function of essential manganese-containing enzymes. The study of these biological systems and the development of synthetic mimics provide a deeper understanding of their mechanistic roles.
Synthetic models that replicate the structure and function of biological manganese active sites are invaluable tools for mechanistic investigation.
Photosystem II Oxygen Evolving Complex (OEC): The OEC is a Mn₄CaO₅ cluster that catalyzes the oxidation of water to O₂. nih.govresearchgate.net High-valent Mn(IV)-OH and Mn(V)=O species are proposed as key intermediates in its catalytic cycle. nih.govnih.gov Synthetic models, such as the manganese corrole and porphyrinoid complexes discussed previously, have been instrumental in demonstrating the chemical feasibility of proposed mechanistic steps, like HAT from a coordinated water molecule by a high-valent oxo/hydroxo unit and the subsequent O-O bond formation via nucleophilic attack. nih.govacs.orgnih.gov These models allow researchers to study individual steps of the catalytic cycle in isolation, providing insights that are difficult to obtain from the complex native enzyme. nih.gov
Superoxide Dismutase (SOD): Manganese-containing SOD (MnSOD) protects cells from oxidative damage by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. nih.gov The catalytic cycle involves the alternate reduction and oxidation of the manganese ion between the Mn(III) and Mn(II) states. uoc.gr The resting state of the enzyme is Mn(III), which is coordinated by a hydroxide ion. nih.gov This Mn(III)-OH unit is reduced to a Mn(II)-OH₂ species in the first step of the catalytic cycle. Numerous low-molecular-weight manganese complexes have been developed as SOD mimics. nih.govwikipedia.orgresearchgate.net Studies on these mimics, including dinuclear Mn(II) complexes that form stable aqua-hydroxo species, have helped to elucidate the role of the hydroxo ligand. nih.gov For example, it has been suggested that the hydroxo ligand in SOD mimics may facilitate the protonation and release of the hydrogen peroxide product, particularly at higher pH values. nih.gov
Proposed Role in Enzymatic Reaction Mechanisms
The manganese(III)-hydroxo ([MnIII-OH]) intermediate is a prominent feature in the proposed catalytic cycles of several manganese-dependent enzymes. digitellinc.com Its role is central to understanding how these enzymes mediate critical biological reactions, ranging from the dismutation of superoxide radicals to the peroxidation of fatty acids. digitellinc.comacs.org The inorganic chemistry of this intermediate, particularly its involvement in concerted proton-electron transfer (CPET) reactions, is a key area of investigation. digitellinc.com
In enzymes such as manganese superoxide dismutase (MnSOD) and manganese lipoxygenase (MnLOX), MnIII-OH species are postulated as key players. digitellinc.comku.edu The catalytic mechanisms involve the cycling of manganese between its +2 and +3 oxidation states. The formation and reactivity of the MnIII-OH moiety are crucial for these transformations. For instance, in MnSOD, the mechanism involves the transfer of protons to and from the active site, a process in which a manganese-bound hydroxide can play a critical role in facilitating proton-assisted electron transfer. nih.gov
Synthetic models have been developed to probe the fundamental properties of these intermediates. Studies using pentadentate amide-containing ligands have allowed for the generation of stable MnIII-hydroxo complexes. digitellinc.com These models enable detailed structure-function studies, revealing how perturbations in the ligand's geometric and electronic structure can tune the reactivity of the MnIII-OH unit. digitellinc.com Kinetic and computational investigations on these complexes have helped to identify key relationships for CPET reactions. digitellinc.com For example, the reaction of a MnIII-hydroxo complex with hydrogen peroxide to form a MnIII-hydroperoxo species is a key step in the proposed mechanisms of some manganese catalysts. ku.edu
Higher-valent manganese-hydroxide species are also implicated in enzymatic reactions. High-valent metal-hydroxide species are invoked as critical intermediates in catalytic, metal-mediated O2 activation. nih.gov For instance, a manganese(IV)-hydroxide (MnIV-OH) intermediate is formed after a high-valent Mn(V)-oxo species performs a hydrogen atom abstraction (HAT) from a substrate. nih.govnih.gov This MnIV-OH species is highly reactive and can determine the reaction's outcome. It can either participate in an "OH rebound" step, leading to substrate hydroxylation, or perform a second hydrogen abstraction, resulting in desaturation. nih.gov The orientation of the substrate radical with respect to the MnIV-OH plane is thought to be a key stereoelectronic factor that controls this switch between hydroxylation and desaturation pathways. nih.gov
The table below summarizes key properties and reactivities of manganese-hydroxo intermediates studied in various systems.
| Manganese Intermediate | Parent Enzyme/System | Proposed Mechanistic Role | Key Reactivity |
| MnIII-OH | Manganese Lipoxygenase (MnLOX) | Key intermediate in the catalytic cycle for fatty acid peroxidation. ku.edu | Reacts with hydrogen peroxide to form peroxo species. ku.edu |
| MnIII-OH | Manganese Superoxide Dismutase (MnSOD) | Involved in the dismutation of superoxide radicals. digitellinc.com | Participates in concerted proton-electron transfer (CPET). digitellinc.com |
| MnIV-OH | Synthetic Porphyrinoid Models | Intermediate in C-H bond activation. nih.govnih.gov | Can perform hydrogen atom abstraction or OH rebound. nih.gov |
| Metal-activated hydroxide | Arginase | Acts as a nucleophile in hydrolysis reactions. nih.gov | Reactivity modulated by the protein environment. nih.gov |
Mechanistic Studies of Mn-Hydroxide Interactions in Cellular Models
Mechanistic studies in cellular models have focused on the interactions of manganese ions, which can lead to the formation of various manganese species, including hydroxides, and their subsequent impact on cellular processes, particularly oxidative stress. While direct observation of Mn-hydroxy species within the cell is complex, the downstream effects of manganese exposure provide insight into their potential roles. Overexposure to manganese is associated with an increase in reactive oxygen species (ROS), DNA damage, and disruption of mitochondrial function. nih.govresearchgate.net
In dopaminergic-like neuron models (LUHMES cells), exposure to manganese chloride (MnCl2) leads to a dose-dependent increase in both single DNA strand breaks and the formation of 8-oxo-7,8-dihydro-2'-guanine (8-oxodG), a marker of oxidative DNA damage. nih.gov This suggests that manganese interferes with genome integrity. The underlying mechanism is thought to involve the generation of oxidative stress, a process where manganese ions, potentially in various complexed forms including hydroxides, participate in redox cycling. nih.govresearchgate.net Specifically, Mn2+ can engage in Fenton-like reactions, cycling between Mn2+ and Mn3+ states, which increases ROS production. mdpi.com
Studies using murine neuroblastoma cells (Neuro-2A) further support the role of manganese in inducing oxidative stress. Exposure to MnCl2 resulted in a significant decrease in the activities of key antioxidant enzymes, including manganese superoxide dismutase (Mn-SOD), copper-zinc superoxide dismutase (Cu-Zn SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov This disruption of the cellular antioxidant defense system exacerbates the oxidative damage caused by increased ROS levels. researchgate.netnih.gov The dissolution of manganese oxide nanoparticles within the acidic environment of lysosomes can release Mn2+ ions, which may then contribute to these deleterious effects on cells. nih.gov
The interaction of manganese with other cellular components can also potentiate its effects. In mesencephalic cells, co-exposure to manganese and dopamine (B1211576) was shown to enhance Mn-induced oxidative DNA damage and apoptotic cell death. tsu.edu This indicates that the cellular environment and the presence of specific biomolecules can significantly modulate the mechanistic interactions of manganese.
The table below summarizes the findings of mechanistic studies on manganese interactions in different cellular models.
| Cellular Model | Manganese Compound | Observed Mechanistic Effects (Non-Clinical) | Reference |
| LUHMES Cells (dopaminergic-like neurons) | MnCl2 | Increased DNA strand breaks and 8-oxodG formation; increased DNA damage response. | nih.gov |
| Mesencephalic Cells | Mn2+ | Enhanced oxidative DNA damage and apoptosis in the presence of dopamine. | tsu.edu |
| Neuro-2A Cells (murine neuroblastoma) | MnCl2 | Decreased activity of antioxidant enzymes (Mn-SOD, Cu-Zn SOD, CAT, GPx); increased oxidant biomarkers. | nih.gov |
| Human Alveolar Epithelial Cells | Mn-doped CuO Nanoparticles | Mn2+ release can induce oxidative stress via Fenton-like reactions. | mdpi.com |
Environmental and Geochemical Research Contexts of Manganese 1+ , Hydroxy Species
Mechanistic Influence on Manganese Biogeochemical Cycling
The cycling of manganese between its soluble Mn(II) state and its insoluble oxidized forms (Mn(III), Mn(IV)) is a fundamental process in soils, sediments, and aquatic systems. The Mn(OH)⁺ species is a key intermediate in the hydrolysis of aqueous Mn²⁺ and a precursor to the formation of manganese oxide minerals. Its behavior is strongly influenced by environmental factors such as pH and oxidation-reduction potential (ORP) mgwa.org. While soluble Mn²⁺ is dominant in acidic to neutral waters (pH 4-7), the formation of hydroxylated species becomes more significant as pH increases nih.govnih.gov.
In aquatic environments, the formation of Manganese(1+), hydroxy- is a critical step in the transition of manganese from a dissolved to a solid phase. The primary pathway begins with the hydrolysis of the aquated Mn²⁺ ion. As pH levels rise, the concentration of hydroxyl groups increases, facilitating the formation of Mn-OH complexes mdpi.com.
The transformation pathways are diverse and depend on the prevailing redox conditions. Under oxidizing conditions, Mn(OH)⁺ can be a precursor to the formation of various manganese oxides. Biologically mediated oxidation, which is orders of magnitude faster than abiotic oxidation, often involves Mn(II)-oxidizing bacteria that produce enzymes capable of oxidizing Mn(II) to Mn(III/IV) oxides nih.govresearchgate.net. The cycle between Mn(III) and Mn(II) has been shown to accelerate the formation of MnOH⁺ nih.gov.
Conversely, under reducing conditions, manganese oxides can be reductively dissolved, releasing Mn²⁺ back into the water column. Dissolved Mn(III), which can persist in oxygen-poor waters as hydroxo complexes, is an important intermediate in these redox processes researchgate.netsciencedaily.com. Field studies in meromictic lakes have identified deep turbid layers containing a complex mixture of Mn(II) and Mn(III) compounds in dissolved, colloidal, and particulate forms nih.gov. These layers highlight the dynamic equilibrium and transformation between different manganese species, including hydroxylated intermediates nih.gov. The ultimate fate of Mn(OH)⁺ in many systems is precipitation as manganese(II) hydroxide (B78521) (Mn(OH)₂), which is a white solid that readily oxidizes in the presence of air wikipedia.org.
The Manganese(1+), hydroxy- species plays a crucial role in surface chemistry, particularly in adsorption processes on mineral surfaces. The interaction is often characterized by the formation of Mn-OH adsorbates on the surface of materials like manganese oxides or other mineral colloids mdpi.com. This process involves the coordination of manganese ions with hydroxyl groups present at the active sites on the mineral surface mdpi.com. The formation of these surface hydroxyl complexes is a key mechanism for the specific and selective adsorption of metal ions onto manganese oxides nih.gov.
Research has shown that the adsorption of Mn²⁺ onto various adsorbents is highly pH-dependent. Alkaline conditions provide a substantial number of hydroxyl groups, promoting the formation of Mn-OH complexes on the adsorbent surface and thereby increasing adsorption capacity mdpi.com. This mechanism is not limited to self-adsorption; manganese oxides are potent sorbents for other heavy metals, and the process often involves the metal ions reacting with surface hydroxyl groups to form stable inner-sphere complexes nih.govacs.org. The surface oxygen content of minerals like δ-MnO₂ is high, allowing more hydroxyl functional groups to form on its surface, enhancing its potential as an adsorbent acs.org.
The table below summarizes findings on the adsorption of manganese under varying pH conditions, illustrating the importance of hydroxyl availability.
| Adsorbent | Optimal pH for Mn Adsorption | Maximum Adsorption Capacity (qt) at Optimal pH (mg g-1) | Reference |
|---|---|---|---|
| Natural Diatomite | 5.0 | 1.60 | nih.gov |
| NaOH-Modified Diatomite (Na-D) | 5.0 | 13.27 | nih.gov |
| Citric Acid-Modified Diatomite (C-D) | 3.0 | 1.06 | nih.gov |
Implications for Contaminant Transformation and Remediation Research (focus on chemical mechanisms)
The redox chemistry of manganese, in which Mn(OH)⁺ and its derivatives are key participants, has significant implications for the transformation of environmental contaminants. Manganese oxides, formed through these pathways, are powerful oxidants capable of degrading a wide range of pollutants acs.orgnih.gov. The reactivity of these minerals can be harnessed for water treatment and soil remediation applications nih.gov.
Manganese species are active in redox reactions that transform both organic and inorganic pollutants. Manganese oxides can directly oxidize inorganic contaminants such as Cr(III) to the more mobile and toxic Cr(VI) and As(III) to As(V) acs.org.
In the case of organic pollutants, manganese oxides are capable of oxidizing compounds like substituted phenols, anilines, antibacterial agents, and endocrine disruptors nih.gov. The mechanism often involves the formation of precursor complexes between the organic compound and the manganese oxide surface, followed by electron transfer. Dissolved Mn(III), which can exist as a hydroxo species (a form of Manganese(1+), hydroxy-), has been shown to be a strong oxidant that degrades contaminants through distinct mechanisms nih.govdaneshyari.com. For example, free Mn(III) can degrade 4-chlorophenol (B41353) through intramolecular redox processes similar to those of hydroxyl radicals, leading to dechlorination and mineralization nih.govdaneshyari.com. In other cases, it can act as a catalyst, facilitating the N-dealkylation of atrazine (B1667683) without a net redox reaction nih.govdaneshyari.com. The cycling between Mn(III) and Mn(II) is a critical component of these catalytic processes, accelerating the formation of reactive species like MnOH⁺ nih.gov.
The table below provides examples of organic pollutants that undergo redox transformations mediated by manganese species.
| Pollutant Class | Specific Examples | Transformation Mechanism | Reference |
|---|---|---|---|
| Phenolic Compounds | 4-chlorophenol, Substituted phenols | Oxidation by Mn(III/IV) oxides; Degradation by free Mn(III) via intramolecular redox processes | nih.govnih.govdaneshyari.com |
| Pesticides | Atrazine | Catalytic N-dealkylation facilitated by free Mn(III) | nih.govdaneshyari.com |
| Antibacterial Agents | Not specified | Oxidation by Mn(III/IV) oxides | nih.gov |
| Endocrine Disruptors | Not specified | Oxidation by Mn(III/IV) oxides | nih.gov |
Advanced Topics and Future Research Directions in Manganese 1+ , Hydroxy Chemistry
Exploration of Exotic Oxidation States and Coordination Environments Stabilizing Hydroxy-Manganese(1+)
The +1 oxidation state is rare for manganese, which most commonly exists in +2, +3, +4, and +7 states. sserc.org.uk The stabilization of the transient Mn(OH)⁺ species is a considerable challenge, as it would be highly susceptible to oxidation or disproportionation. Future research is directed towards designing sophisticated coordination environments that can protect the low-valent manganese center.
Key strategies for stabilization include the use of specially designed ligand scaffolds. These ligands could create a protective cavity around the metal center, potentially through intramolecular hydrogen bonds, which have been shown to stabilize manganese-hydroxido complexes in other oxidation states. nih.govpsu.edu The design principles for such ligands often involve creating a strongly anionic field, which can help to stabilize higher, and potentially lower, valent species. nih.gov For example, tripodal ligands incorporating urea (B33335) or phosphinic amide groups have been successful in stabilizing Mn-OH units across the Mn(II) to Mn(IV) range, suggesting that similar approaches could be adapted to shield a Mn(I) center. nih.gov
Table 1: Potential Strategies for Stabilizing Mn(OH)⁺
| Stabilization Strategy | Mechanism | Rationale/Example |
|---|---|---|
| Steric Shielding | Encapsulating the Mn(I) center with bulky ligands to prevent reactions with other species. | Porphyrinoid compounds like corrolazines have successfully stabilized high-valent Mn-oxo species and could be adapted. nih.gov |
| Intramolecular H-Bonding | Using ligands with hydrogen-bond donor groups to form a protective network around the hydroxo ligand. | Ligands with urea groups create a cavity that stabilizes M-O(H) units, a principle applicable to Mn(I). nih.govpsu.edu |
| Electronic Stabilization | Employing strongly electron-donating (anionic) ligands to satisfy the electronic demands of the Mn(I) center. | Strongly anionic ligand fields are known to assist in stabilizing unusual oxidation states. nih.gov |
Development of Novel Spectroscopic and Analytical Methodologies for Detection and Quantification of Mn(OH)⁺
Detecting and quantifying a highly reactive and potentially short-lived species like Mn(OH)⁺ requires analytical techniques that are both highly sensitive and capable of in situ measurements. Standard methods for manganese detection, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-atomic emission spectrometry (ICP-AES), can quantify the total manganese present but cannot distinguish between different oxidation states or compounds. nih.govmdpi.com
Therefore, future research must focus on adapting and developing advanced methodologies. Spectroscopic techniques that probe the electronic structure of the manganese center are essential. X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for determining the oxidation state and coordination environment of metal ions. nih.govnih.gov While Mn(I) (d⁶ configuration) may present challenges for conventional EPR, specialized techniques could potentially identify it.
Furthermore, the integration of traditional spectroscopy with artificial intelligence, such as deep learning models, presents a novel avenue for deconvoluting complex spectral data from mixtures, which could aid in identifying the unique signature of Mn(OH)⁺. rsc.org
Table 2: Advanced Analytical Methodologies for Mn(OH)⁺
| Methodology | Purpose | Advantages |
|---|---|---|
| X-ray Absorption Spectroscopy (XAS) | Determine oxidation state and local coordination environment. | Element-specific; provides direct information on electronic structure and bonding. nih.gov |
| Mass Spectrometry (MS) | Detect the mass-to-charge ratio of the ion. | High sensitivity; can confirm the existence of the Mn(OH)⁺ species. nih.gov |
| In-situ Vibrational Spectroscopy (Raman, IR) | Identify the Mn-O-H vibrational modes. | Provides structural information and evidence of the hydroxo ligand. nih.gov |
| Spectroscopy with Deep Learning | Analyze complex spectra to identify and quantify species. | Can potentially identify transient species in complex mixtures by recognizing unique spectral patterns. rsc.org |
Refinement of Theoretical Models for Enhanced Predictive Capabilities of Mn(OH)⁺ Reactivity
Given the likely transient nature of Mn(OH)⁺, computational chemistry is an indispensable tool for predicting its properties and reactivity. youtube.com Theoretical models, particularly those based on Density Functional Theory (DFT), allow for the investigation of the electronic structure, geometry, and thermodynamic stability of such species without the need for their physical isolation. nih.gov
Future research will focus on refining these models to achieve higher accuracy in predicting the behavior of Mn(OH)⁺. This includes calculating key thermodynamic parameters, such as bond dissociation energies (BDEs), which are critical for understanding potential reaction pathways. nih.gov For instance, theoretical studies on related M(OH) complexes suggest that even lower-valent species can be potent reagents in reactions like hydrogen-atom abstraction. digitellinc.com By modeling reaction coordinates and transition states, computational chemistry can guide synthetic efforts by predicting which ligand environments are most likely to stabilize the Mn(I) state and what types of reactivity to expect. weizmann.ac.il
Table 3: Goals of Theoretical Modeling for Mn(OH)⁺
| Predictive Goal | Theoretical Method | Significance |
|---|---|---|
| Geometric & Electronic Structure | Density Functional Theory (DFT) | Predicts bond lengths, angles, and orbital energies, offering fundamental insight into stability. nih.gov |
| Thermodynamic Stability | Calculation of Formation Enthalpies | Determines the energetic feasibility of the species relative to known compounds. |
| Reaction Pathways & Barriers | Transition State Theory, IRC Calculations | Predicts kinetic stability and potential reactivity in processes like oxidation or H-atom transfer. nih.govdigitellinc.com |
| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Predicts spectroscopic signatures (e.g., UV-Vis, vibrational frequencies) to aid experimental detection. |
Interdisciplinary Approaches: Bridging Fundamental Mn(OH)⁺ Research with Materials Science and Catalysis Design
The insights gained from fundamental research into Mn(OH)⁺ can fuel innovation in applied fields like materials science and catalysis. Manganese is an earth-abundant and low-cost metal, making it an attractive component for new technologies. americanelements.com
In materials science , understanding how to control the coordination environment to stabilize an unusual oxidation state like Mn(I) could lead to novel materials with unique electronic or magnetic properties. For example, Mn-rich polyanionic compounds are being explored as high-voltage cathodes for sodium-ion batteries. ucl.ac.uk The ability to incorporate and stabilize Mn(I) centers within a solid-state matrix could unlock new electrochemical behaviors.
In catalysis design , the predicted reactivity of Mn(OH)⁺ could be harnessed to develop new catalytic cycles. Computational chemistry is increasingly used to design molecular catalysts from first principles. youtube.com A low-valent, coordinatively unsaturated species is often a key intermediate in catalytic reactions. A stabilized Mn(I)-hydroxy complex could serve as a model or a direct precursor for catalysts in reactions such as hydrogenation, where earth-abundant metals are sought as sustainable alternatives to precious metals like ruthenium. weizmann.ac.il The strategic control of the ligand coordination environment is critical for tuning the reactivity and selectivity of such catalysts. acs.org
Investigating the Role of Solvation and Counter-Ions on Mn(OH)⁺ Stability and Reactivity
The stability and reactivity of any ionic species in solution are profoundly influenced by its immediate environment, specifically the surrounding solvent molecules (solvation) and the counter-ions required for charge neutrality.
Solvation plays a critical role in stabilizing charged species. khanacademy.org The arrangement of polar solvent molecules around Mn(OH)⁺ can shield its charge and influence its reactivity. The extent and nature of this solvation shell would depend on the solvent used. In aqueous systems, hydrogen bonding between water molecules and the hydroxo ligand would be a key stabilizing interaction.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the electronic structure of manganese(1+), hydroxy- in gas-phase studies?
- Methodology : Use threshold collision-induced dissociation (TCID) paired with density functional theory (DFT) to determine bond dissociation energies and solvation trends. Gas-phase experiments with controlled hydration levels (e.g., sequential solvation studies) can reveal binding strengths of hydroxyl groups to Mn⁺ ions .
- Data Example : Marinelli and Squires (1989) reported that the second solvent molecule binds more strongly than the first in Mn⁺-H₂O systems, with binding energies of 4101 kJ/mol for initial hydration .
Q. How can researchers ensure reproducibility when synthesizing manganese(1+), hydroxy- complexes under anhydrous conditions?
- Methodology : Employ inert-atmosphere techniques (e.g., Schlenk lines) and characterize intermediates via ¹H/¹³C NMR and IR spectroscopy. Monitor steric and electronic effects using α-ketoamide precursors, as demonstrated in anhydrous syntheses at 105°C .
- Critical Note : Document raw data (e.g., NMR peak assignments) in appendices, with processed data (e.g., yield percentages) in the main text to align with reproducibility standards .
Advanced Research Questions
Q. What contradictions exist in reported binding energies of manganese(1+), hydroxy- with hydroxyl ligands, and how can they be resolved?
- Analysis : Discrepancies arise from differing methodologies (e.g., radiative association vs. TCID). For instance, Amunugama and Rodgers (2001) reported binding energies of 713 kJ/mol using radiative association, while Walter and Armentrout (1998) observed 3176 kJ/mol via TCID. Resolve inconsistencies by standardizing measurement conditions (e.g., collision energy ranges) and cross-validating with DFT calculations .
- Recommendation : Use uncertainty analysis (e.g., ±5.9 kJ/mol error margins) to quantify methodological limitations .
Q. How can computational models improve the prediction of manganese(1+), hydroxy- reactivity in catalytic cycles?
- Methodology : Integrate DFT with ab initio molecular dynamics (AIMD) to simulate reaction pathways. Focus on electron-transfer mechanisms and ligand-exchange dynamics. For example, model the Mn⁺-OH⁻ interaction in redox-active environments using solvent-shell configurations from Marinelli and Squires (1989) .
- Data Integration : Validate models against experimental kinetic data (e.g., reaction rates influenced by steric hindrance in α-ketoamide systems ).
Methodological Guidelines
Q. How should researchers present raw and processed data for manganese(1+), hydroxy- studies to meet journal standards?
- Best Practices :
- Tables : Include statistically processed data (e.g., mean bond lengths ± SD) in the main text. Raw datasets (e.g., mass spectrometry peaks) belong in appendices .
- Figures : Avoid excessive chemical structures; prioritize color-coded reaction schematics or energy diagrams (2–3 structures maximum) .
- Uncertainty Reporting : Specify measurement uncertainties (e.g., "50.2 ±5.0 kJ/mol") in captions .
Q. What strategies address gaps in synthesizing manganese(1+), hydroxy- with mixed-ligand environments?
- Experimental Design :
Variable Control : Systematically vary ligand ratios (e.g., H₂O:OH⁻) and monitor via in-situ FTIR.
Error Mitigation : Replicate trials under identical anhydrous conditions to isolate steric/electronic effects .
Cross-Disciplinary Validation : Compare results with analogous Cr⁺/Fe⁺ systems to identify periodic trends .
Synthesis-Ready Research Checklist
- Data Transparency : Share raw NMR/mass spectra in open repositories (e.g., Zenodo) with DOIs .
- Reproducibility : Adopt the RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to evaluate source reliability .
- Manuscript Compliance : Ensure conclusions directly answer research questions without speculative claims (e.g., "Mn⁺-OH⁻ binding is thermodynamically favored due to..." rather than "This could revolutionize catalysis") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
